Amaropanin

Description

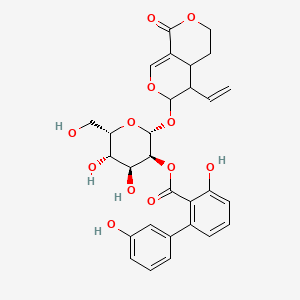

Structure

3D Structure

Properties

CAS No. |

52811-25-3 |

|---|---|

Molecular Formula |

C29H30O12 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6S)-2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-hydroxy-6-(3-hydroxyphenyl)benzoate |

InChI |

InChI=1S/C29H30O12/c1-2-16-18-9-10-37-26(35)19(18)13-38-28(16)41-29-25(24(34)23(33)21(12-30)39-29)40-27(36)22-17(7-4-8-20(22)32)14-5-3-6-15(31)11-14/h2-8,11,13,16,18,21,23-25,28-34H,1,9-10,12H2/t16?,18?,21-,23+,24-,25-,28?,29+/m0/s1 |

InChI Key |

KOVJNHVDYMZQCP-WEWAHAGASA-N |

Isomeric SMILES |

C=CC1C2CCOC(=O)C2=COC1O[C@@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Amaropanin

Botanical Sourcing and Species Exploration

The initial step in obtaining Amaropanin is the careful selection and sourcing of plant species known to contain this compound.

Gentiana Species as Primary Isolate Sources

Species belonging to the Gentiana genus are well-established primary sources of this compound. Many Gentiana species are recognized for their pharmacological properties and have been used in traditional medicine for centuries. semanticscholar.orgtucl.edu.np The roots and rhizomes of Gentiana species are particularly significant sources of bitter compounds, including this compound. semanticscholar.org Gentiana lutea L., G. macrophylla Pall, Swertia chirayita (Roxb ex. Flem) Karst., and other members of the Gentianaceae family have been reported to contain this compound. tucl.edu.np this compound, along with amarogentin (B1665944) and amaroswerin (B3049618), contributes significantly to the bitter taste characteristic of Gentiana. tucl.edu.npishs.org

Identification of Other Plant System Occurrences

While Gentiana species are primary sources, this compound's occurrence is not limited to this genus. It has been reported in other members of the Gentianaceae family, such as Swertia chirayita. tucl.edu.np Research continues to explore other plant systems where this compound or related compounds might be present, although Gentiana remains the most prominent source discussed in the provided search results.

Advanced Extraction Techniques and Process Optimization

Extracting this compound from plant material requires efficient techniques to maximize yield and purity. Both conventional and advanced methods are employed, with a focus on optimizing parameters for better results.

Solvent-Based Extraction Parameters and Yield Optimization

Solvent extraction is a widely used method for isolating bioactive compounds from plants, including this compound precursors or the compound itself. organomation.comnih.gov The efficiency of solvent extraction is influenced by several factors, such as the choice of solvent, temperature, pressure, and contact time between the solvent and the plant material. organomation.comnih.gov

Different solvents and solvent mixtures can be used depending on the polarity of the target compound. For the extraction of bitter glycosides like this compound from Gentiana, methanol (B129727) extraction has been mentioned in analytical contexts. semanticscholar.org Optimization of solvent-based extraction involves finding the ideal solvent or solvent mixture, the optimal solvent-to-sample ratio, extraction time, and temperature to achieve the highest yield of the desired compound while minimizing the extraction of unwanted substances. nih.govscielo.br For instance, increasing temperatures can improve the solubility of phenolic compounds in extraction solvents, thereby optimizing their extraction from plant raw materials. scielo.br

Interactive Table 1: Factors Affecting Solvent Extraction Efficiency

| Factor | Influence on Extraction Efficiency |

| Solvent Choice | Solubility of the target compound in the solvent. organomation.com |

| Temperature | Can increase solubility and diffusion rate. organomation.comscielo.brmdpi.com |

| Pressure | Can increase solvent penetration into the plant matrix. organomation.commdpi.com |

| Contact Time | Sufficient time needed for the compound to dissolve in the solvent. organomation.com |

| Particle Size | Smaller particle size generally increases surface area for extraction. nih.gov |

| Solvent-to-Solid Ratio | Affects the concentration gradient and driving force for extraction. |

Novel Extraction Technologies and Their Application

In addition to conventional solvent extraction, novel and advanced extraction techniques are being explored to improve efficiency, reduce extraction time, decrease solvent consumption, and enhance the yield and quality of extracted compounds. aimspress.commdpi.comresearchgate.netksu.edu.saoie.go.th While specific applications for this compound extraction using these novel methods are not detailed in the provided results, these techniques hold potential for optimizing the isolation process of various plant-derived bioactive compounds.

Novel extraction techniques include:

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation bubbles, which helps to break down plant cell walls and improve the release of compounds into the solvent. aimspress.commdpi.comksu.edu.samdpi.com UAE can speed up the extraction process and increase efficiency. organomation.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat solvents and plant material, leading to rapid heating and increased solvent penetration, which enhances the extraction of target compounds. organomation.comaimspress.commdpi.comksu.edu.samdpi.com MAE is effective for extracting thermally sensitive compounds. organomation.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods. nih.govmdpi.comaimspress.comksu.edu.sa

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often CO2, as the solvent. Supercritical fluids have properties between those of a liquid and a gas, allowing for efficient extraction with tunable selectivity. aimspress.commdpi.comksu.edu.saoie.go.th SFE is considered a green extraction technique. mdpi.com

Enzyme-Assisted Extraction (EAE): Involves the use of enzymes to break down plant cell wall components, facilitating the release of intracellular compounds. aimspress.comresearchgate.netksu.edu.saoie.go.th

Pulsed Electric Field (PEF) Extraction: Applies short bursts of high-voltage electric pulses to plant tissue, causing cell membrane permeabilization and enhancing the release of intracellular compounds. aimspress.comresearchgate.netksu.edu.samdpi.com

Elucidation of Amaropanin Biosynthetic Pathways

Proposed Biosynthetic Routes and Intermediate Identification in Plant Systems

The biosynthesis of secoiridoids, including amaropanin, in Gentiana species is understood to originate from the convergence of the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, which are the primary routes for terpenoid precursor synthesis in plants. thegoodscentscompany.comkarger.com These pathways provide the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units that are the building blocks for monoterpenoids, the precursors to iridoids and secoiridoids.

The general secoiridoid biosynthesis pathway in Gentiana proceeds through a series of enzymatic steps starting from these terpenoid precursors. Key intermediates in this pathway that have been identified in Gentiana species include loganic acid, sweroside, swertiamarin, and gentiopicroside (B1671439). uni.lunih.govkarger.comuni.luopenrepository.commdpi.comresearchgate.netnih.govctdbase.orgnih.gov These compounds are considered central metabolites in the production of various secoiridoid glycosides found in the genus.

Specifically, gentiopicroside is frequently mentioned as a significant secoiridoid glycoside in Gentiana species and is considered a precursor from which other related compounds, including this compound, amarogentin (B1665944), and amaroswerin (B3049618), are formed, particularly upon drying of the plant material. uni.lunih.gov This suggests that this compound is likely synthesized downstream of gentiopicroside within the secoiridoid pathway. While the precise sequence of transformations leading directly from gentiopicroside to this compound may not be fully elucidated, the established presence of these compounds and their proposed relationships provide a framework for the biosynthetic route.

Table 1: Key Intermediates in the Proposed this compound Biosynthetic Pathway (within the Secoiridoid Framework)

| Compound | PubChem CID |

| Loganic acid | 89640 |

| Sweroside | 161036 |

| Swertiamarin | 442435 |

| Gentiopicroside | 88708 |

| This compound | 3085022 |

Characterization of Key Enzymatic Transformations and Catalytic Mechanisms

The conversion of precursors into secoiridoid glycosides like this compound involves a variety of enzymatic transformations. Based on studies of the broader secoiridoid pathway in Gentiana, several classes of enzymes have been implicated. These include enzymes involved in the initial steps of monoterpenoid biosynthesis from IPP and DMAPP, as well as enzymes specific to the iridoid and secoiridoid branches.

Enzyme classes identified through transcriptomic analyses in Gentiana species include Iridoid Synthase (IS), which is involved in the cyclization of acyclic precursors, Iridoid Oxidase (IO), and 8-Hydroxygeraniol Oxidoreductase (8-HGO). thegoodscentscompany.comkarger.comresearchgate.netnih.govnih.govsigmaaldrich.comscielo.brresearchgate.net Glycosyltransferases are also crucial for attaching sugar moieties, such as glucose, to the iridoid and secoiridoid structures, a characteristic feature of these compounds, including this compound which is a glycoside. nih.gov

While the general enzymatic machinery for secoiridoid biosynthesis in Gentiana has been explored, the specific enzymes responsible for the late-stage conversions, particularly the steps that differentiate the biosynthesis of this compound from other secoiridoid glycosides like gentiopicroside, require further characterization. Transcriptomic studies have identified numerous putative unigenes (genes) encoding enzymes potentially involved in the secoiridoid pathway in Gentiana macrophylla. thegoodscentscompany.comkarger.comnih.govsigmaaldrich.comnih.gov Detailed biochemical characterization of these enzymes is necessary to fully understand the catalytic mechanisms leading to the formation of this compound.

Table 2: Key Enzyme Classes Implicated in Gentiana Secoiridoid Biosynthesis

| Enzyme Class | Proposed Role in Pathway |

| Iridoid Synthase (IS) | Cyclization of monoterpenoid precursors |

| Iridoid Oxidase (IO) | Oxidation reactions in the iridoid pathway |

| 8-Hydroxygeraniol Oxidoreductase (8-HGO) | Involved in early steps of iridoid formation |

| Glycosyltransferases | Attachment of sugar moieties to iridoids/secoiridoids |

Genetic Determinants and Regulatory Elements of this compound Biosynthesis

The biosynthesis of this compound, as part of the secoiridoid pathway in Gentiana, is under genetic control. Transcriptomic studies have been instrumental in identifying candidate genes involved in this complex process. Analysis of gene expression profiles in different Gentiana species and under various conditions has provided insights into the genetic determinants of secoiridoid production.

Transcription factors play a significant role in regulating the expression of genes involved in secondary metabolism, including secoiridoid biosynthesis. In Gentiana, transcription factors belonging to families such as WRKY and MYB have been implicated in the transcriptional regulation of the genes encoding enzymes in the secoiridoid pathway. uni.luopenrepository.com Studies in Gentiana macrophylla have identified specific GmWRKY genes that show correlation with the synthesis of key secoiridoid intermediates like gentiopicroside and loganic acid, suggesting their role in controlling the flux through the pathway. karger.comuni.luopenrepository.com

Furthermore, environmental factors and elicitors can influence the expression of these biosynthetic genes. For instance, treatment with methyl jasmonate (MeJA) has been shown to upregulate the expression of genes in the IPP pathway, a precursor route, and affect the biosynthesis of gentiopicroside in G. macrophylla. ctdbase.orgnih.govsigmaaldrich.com This indicates that the genetic regulation of this compound biosynthesis is likely part of a broader regulatory network responsive to developmental cues and environmental stimuli. Understanding these genetic determinants and regulatory elements is crucial for potential metabolic engineering efforts to enhance this compound production.

Table 3: Examples of Transcription Factors Regulating Gentiana Secoiridoid Biosynthesis

| Transcription Factor Family | Specific Examples (in G. macrophylla) | Proposed Role |

| WRKY | GmWRKY1, GmWRKY6, GmWRKY12, etc. | Regulation of genes in secoiridoid pathway |

| MYB | Not specifically detailed for this compound | Implicated in upregulation of key pathway enzymes |

Chemical Synthesis and Analog Development of Amaropanin

Total Synthesis Approaches for Complex Amaropanin Scaffold Construction

The total synthesis of complex natural products like this compound involves constructing the entire molecular scaffold from simpler, readily available precursors through a series of controlled chemical reactions. The multi-ring system, numerous chiral centers, and sensitive functional groups present in this compound necessitate sophisticated synthetic strategies to achieve the correct connectivity and stereochemistry. wikipedia.org

Challenges in the total synthesis of this compound would likely include the stereoselective construction of the glucose moiety and its ester linkage to the biphenyl (B1667301) core, the formation of the pyrano[3,4-c]pyran-1-one ring system, and the regioselective functionalization of the biphenyl unit. Achieving high yields and controlling stereochemistry at each step are critical for an efficient total synthesis. While the search results indicate that synthetic approaches to natural products are actively being developed, specific detailed total synthesis routes for the complete this compound scaffold were not found in the provided information. wikipedia.org Research in this area often involves exploring novel methodologies for key transformations, such as asymmetric catalysis, radical cyclizations, or cascade reactions, as demonstrated in the total synthesis efforts for other complex molecules like aphanamol I or eupolauramine. thegoodscentscompany.comnih.gov

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthesis involves using a naturally occurring precursor, often a closely related compound or a key intermediate isolated from a natural source, and performing chemical modifications to arrive at the target molecule or its derivatives. This approach can be advantageous for complex natural products where the isolation of the final compound is challenging or low-yielding. wikipedia.org

Given that this compound is isolated from plants, a semi-synthetic strategy could potentially start from a more abundant co-occurring compound from Gentiana species. Potential sites for semi-synthetic modification on the this compound structure include the hydroxyl groups on the glucose and biphenyl moieties, the carboxylic acid ester linkage, and the alkene functionality. Derivatization strategies could involve selective acylation, alkylation, glycosylation, or oxidation/reduction reactions to alter the compound's properties or introduce tags for research purposes. While the search results mention derivatization in the context of analytical methods for detecting phytochemicals from Gentiana, detailed strategies for the synthetic derivatization or semi-synthesis of this compound for structural modification were not specifically described. guidetopharmacology.orgwikidata.org Semi-synthetic approaches have been successfully applied to other natural products, such as the production of artemisinin (B1665778) from artemisinic acid, highlighting the potential of this strategy for complex molecules.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probes

The synthesis of analogs involves creating compounds that are structurally similar to the parent molecule but with specific modifications. Rational design of analogs is guided by an understanding of the parent compound's structure-activity relationship (SAR) or by the need to create tools (mechanistic probes) to understand its biological interactions. wikipedia.org this compound is known to interact with bitter taste receptors, suggesting that analog synthesis could be employed to investigate these interactions in detail and potentially identify compounds with modified taste profiles or other biological activities.

Structural Basis of Amaropanin Biological Activity

Structure-Activity Relationship (SAR) Investigations of the Biphenyl (B1667301) Core

The biphenyl core, a structural motif comprising two interconnected phenyl rings, forms a central part of the Amaropanin structure. ontosight.ai SAR studies on various biphenyl derivatives have highlighted the critical role of substituents on these rings in modulating biological activity. For instance, studies on other biphenyl compounds have shown that the position and nature of functional groups, such as hydroxyl or halogen moieties, can significantly impact properties like antibacterial activity. nih.govnih.gov Specifically, the presence of strong electron-withdrawing groups on one ring and hydroxyl groups on the other has been correlated with enhanced antibacterial effects in related biphenyl structures. nih.gov While detailed SAR data specifically on modifications to the biphenyl core of this compound were not extensively found in the available information, the established principles from biphenyl SAR research suggest that alterations to the substitution pattern or electronic characteristics of the biphenyl system within this compound would likely lead to changes in its biological activity.

Significance of the Glycosidic Moiety in Modulating Bioactivity

This compound's structure includes a complex sugar derivative linked to the biphenyl core via an ester bond. ontosight.ai Glycosidic moieties are common in natural products and significantly influence their biological and pharmacokinetic attributes. mdpi.combiorxiv.orgnih.gov The presence of a sugar unit can enhance a compound's solubility, thereby affecting its absorption, distribution, metabolism, and excretion within biological systems. mdpi.combiorxiv.org Beyond influencing pharmacokinetic properties, glycosylation can directly impact bioactivity by participating in molecular transport, contributing to target specificity, and mediating interactions with receptors or enzymes. mdpi.combiorxiv.orgnih.gov In some instances, the glycosidic residue is essential for the compound's inherent activity, while in others, its primary role is to improve pharmacokinetic characteristics. nih.govresearchgate.net Research on other glycosylated compounds has demonstrated that the sugar moiety can augment bioactivities and play a role in transport across biological barriers. biorxiv.orgresearchgate.net Consequently, the complex sugar derivative in this compound is anticipated to be a crucial determinant of its biological profile, potentially affecting its solubility, cellular uptake, and specific interactions with biological targets.

Mechanistic Investigations of Amaropanin Biological Activities

Molecular Mechanisms of Action Delineation

Understanding the molecular mechanisms of action involves identifying the specific molecules within the body that amaropanin interacts with and the subsequent cascade of events triggered by these interactions.

Receptor Binding and Downstream Signaling Pathway Modulation

Bitter compounds, such as this compound, are known to act as agonists for bitter taste receptors (TAS2Rs), which are a family of G protein-coupled receptors (GPCRs). researchgate.net While initially identified in taste buds, TAS2Rs are also expressed in various extraoral tissues, including the gastrointestinal tract. researchgate.net GPCRs are cell surface receptors that detect external molecules and activate intracellular responses through coupling with G proteins. wikipedia.org The binding of a ligand to a GPCR induces a conformational change that activates the associated G protein, leading to the dissociation of its subunits and the activation of downstream signaling pathways. wikipedia.orgnih.gov Two principal signaling pathways linked to GPCRs are the cAMP signal pathway and the phosphatidylinositol signal pathway. wikipedia.org The phosphatidylinositol pathway involves the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, leading to intracellular calcium release and activation of protein kinase C (PKC). wikipedia.orgnih.gov The specific receptor binding profile of this compound and the downstream signaling pathways it modulates require further detailed investigation. Different TAS2Rs can activate various signaling pathways depending on the tissue and the specific ligand. researchgate.net

Enzyme Target Identification and Kinetic Characterization

Enzymes are crucial for various cellular processes and represent significant targets for drug development. itmedicalteam.plmhmedical.com Enzyme kinetics, the study of reaction rates and how they are affected by factors like substrate concentration and inhibitors, is fundamental in understanding how compounds modulate enzyme activity. mhmedical.compatsnap.com Identifying enzyme targets involves characterizing their catalytic mechanisms and key residues involved in binding. patsnap.com Kinetic characterization helps determine parameters like maximum reaction rate (Vmax) and Michaelis constant (Km), which indicate enzyme efficiency and substrate affinity. patsnap.com While the broad biological activities of this compound suggest potential enzyme interactions, specific enzyme targets and their kinetic characterization by this compound have not been extensively detailed in the provided search results. Research in enzyme kinetics is crucial for classifying inhibitors and optimizing their therapeutic potential. patsnap.com

Cellular Targets and Intracellular Pathway Perturbations

Investigating cellular targets and intracellular pathway perturbations involves studying how this compound affects the behavior and function of cells, including changes in gene and protein expression.

Investigations in Diverse Cellular Models (In Vitro Systems)

In vitro studies using diverse cellular models are essential for understanding the effects of compounds like this compound at the cellular level. researchgate.netnih.gov These models, ranging from conventional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models and organ-on-a-chip technology, provide platforms to investigate cellular interactions and responses. nih.govnih.gov For instance, studies on Gentianae Radix et Rhizoma, a source of compounds including this compound, have utilized HepG2 cells (a liver cancer cell line) to evaluate protective effects against induced damage. researchgate.netmdpi.com Such studies can assess parameters like cell viability, oxidative stress enzyme activity, and inflammatory factor levels in response to treatment. researchgate.netmdpi.com

Analysis of Gene Expression and Protein Modulation

Gene expression is the process by which information encoded in genes is used to create functional products, primarily proteins. medlineplus.govgenome.gov This process is tightly regulated and can be influenced by various factors, including the presence of bioactive compounds. genome.gov Analyzing gene expression involves measuring the levels of messenger RNA (mRNA), which carries the genetic information from DNA to the protein synthesis machinery. medlineplus.govgenome.gov Protein modulation refers to changes in the levels or activity of proteins within a cell. Techniques like Western blot can be used to determine protein expression levels. mdpi.com While the provided information suggests potential anti-inflammatory and antioxidant activities, which imply modulation of related genes and proteins, specific data on how this compound directly influences gene expression profiles or modulates particular proteins is limited in the search results. Studies on Gentianae Radix et Rhizoma have shown effects on the expression of oxidative stress and anti-inflammatory related genes and proteins in in vivo models. mdpi.com

Preclinical Assessment of Biological Activities

In Vitro Pharmacological Models for Activity Profiling

In vitro models are widely used to profile the pharmacological activities of compounds like this compound, providing insights into their direct effects on biological targets or processes. biatgroup.com These models allow for controlled experiments to assess specific activities such as antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory effects.

Antioxidant Activity Characterization

Antioxidant activity is a crucial property for compounds that can counteract oxidative stress, a process implicated in various diseases. nih.gov In vitro assays are employed to characterize the antioxidant potential of substances by evaluating their ability to scavenge free radicals or reduce oxidative damage. Common methods include DPPH radical scavenging assays, reducing power assays, and total antioxidant capacity assays. nih.govbiomedpharmajournal.orgjapsonline.comresearchgate.net Studies on plant extracts containing various bioactive compounds, including those potentially found alongside this compound, have demonstrated antioxidant capabilities through these methods. For instance, extracts have shown the ability to reduce Fe³⁺ to Fe²⁺, an indicator of reducing power, and exhibit DPPH radical scavenging activity. nih.govbiomedpharmajournal.org

Anti-inflammatory Response Elucidation

In vitro models are valuable for elucidating the anti-inflammatory responses modulated by compounds. These models often involve stimulating cells, such as macrophages, with pro-inflammatory agents like lipopolysaccharide (LPS) and then evaluating the compound's ability to inhibit the production of inflammatory mediators. nih.gov Assays can measure the levels of cytokines (e.g., TNF-α, IL-6, IL-8), nitric oxide (NO), and superoxide (B77818) anion (O₂⁻). nih.govnih.govmdpi.com Studies on various plant extracts have shown in vitro anti-inflammatory activity by inhibiting protein denaturation or stabilizing cell membranes. researchgate.netresearchgate.netijddr.in Some research indicates that certain compounds can dampen the release of inflammatory factors induced by pro-inflammatory stimuli. nih.gov

Antimicrobial Efficacy Evaluation

The antimicrobial efficacy of a compound can be evaluated in vitro against various bacterial and fungal species. These studies typically involve determining the minimum inhibitory concentration (MIC) or observing zones of inhibition using methods like agar (B569324) diffusion. ptfarm.pltjpr.orgresearchgate.netnih.gov In vitro antimicrobial assays help identify the spectrum of activity and potency against specific microorganisms. Research on plant extracts has demonstrated inhibitory effects against a range of pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. ptfarm.pltjpr.orgnih.gov

Immunomodulatory System Interactions

In vitro models are used to investigate how compounds interact with the immunomodulatory system. These studies can assess the compound's effects on immune cells, such as lymphocytes and macrophages, by evaluating parameters like cell proliferation, cytokine production, and the expression of immune markers. nih.govmdpi.comscielo.br Assays like the lymphocyte blast transformation reaction can indicate the stimulating effect of substances on T- and B-lymphocytes. mdpi.com Research on plant extracts has shown both immunostimulant and anti-inflammatory effects on macrophages, suggesting a potential to modulate immune responses. nih.gov

In Vivo Preclinical Animal Models for Systemic Activity

In vivo preclinical animal models are essential for evaluating the systemic activity of compounds and understanding their effects within a complex living system. biatgroup.commdpi.com These models provide insights into pharmacokinetics, efficacy, and potential interactions that cannot be fully assessed in vitro. biatgroup.com

Non-Human Mammalian Model Systems

Non-human mammalian models, such as rodents (e.g., mice and rats), are commonly used in preclinical research to study the in vivo effects of potential therapeutic agents. biatgroup.commdpi.comantineo.frdrugdiscoverytrends.com These models allow for the investigation of a compound's impact on various physiological systems and disease processes. Studies in mammalian models can evaluate anti-inflammatory activity, immunomodulatory effects, and other systemic responses. researchgate.netscielo.brjournaljpri.com For instance, carrageenan-induced paw edema models in rats have been used to assess anti-inflammatory activity. researchgate.net In vivo studies in mice have also been conducted to evaluate immunomodulatory activity by examining antibody production and hematological parameters. scielo.brjournaljpri.com While mammalian models are widely used, it is important to note that results from animal studies may not always directly translate to humans due to physiological differences. drugdiscoverytrends.com Other in vivo models, such as the chicken embryo model, are also explored for preclinical research due to their advantages in certain study areas. nih.gov

Table 1: Summary of In Vitro Activity Characterization Methods

| Activity | Common In Vitro Models/Assays | Key Parameters Measured |

| Antioxidant | DPPH scavenging, Reducing power, Total antioxidant capacity | Free radical scavenging ability, Reduction of metal ions |

| Anti-inflammatory | Stimulated cell cultures (e.g., macrophages) | Cytokine levels (TNF-α, IL-6, IL-8), NO, O₂⁻ production |

| Antimicrobial | Agar diffusion, MIC determination | Zone of inhibition, Minimum inhibitory concentration |

| Immunomodulatory | Immune cell cultures (lymphocytes, macrophages) | Cell proliferation, Cytokine production, Immune markers |

Table 2: Examples of In Vivo Preclinical Mammalian Models

| Model System | Common Applications | Relevant Biological Activities Studied |

| Rodents (Mice, Rats) | Anti-inflammatory studies, Immunomodulatory studies, Efficacy evaluation | Reduction of edema, Antibody production, Hematological changes |

Zebrafish and Other Vertebrate Model Organisms

Vertebrate model organisms, such as zebrafish (Danio rerio), offer valuable tools for investigating the biological activities and potential mechanisms of action of chemical compounds. Zebrafish, in particular, are widely used due to their genetic similarities to humans, transparent embryos that allow for real-time visualization of developmental processes, high fecundity, and suitability for high-throughput screening nih.gov. Other vertebrate models, including various mammals, have also been instrumental in biomedical research, contributing to the understanding of disease mechanisms and the development of therapies.

Despite the utility of these model systems in mechanistic investigations of various compounds, a comprehensive search for research specifically detailing the biological activities of this compound in zebrafish or other vertebrate model organisms did not yield relevant studies. Therefore, detailed research findings, including data tables pertaining to this compound's effects, mechanisms, or associated data from studies utilizing these specific in vivo models, cannot be presented in this section based on the currently available information from the conducted searches.

Analytical Chemistry for Amaropanin Quantification and Characterization

Chromatographic Methods for Separative Analysis

Chromatographic techniques are widely used to separate amaropanin from other compounds present in complex matrices, such as plant extracts, before its detection and quantification. tucl.edu.np

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a commonly used method for both qualitative and quantitative analysis of compounds in Gentiana species, including this compound. semanticscholar.org Reversed-phase HPLC systems, typically utilizing C18 columns, are frequently employed for the separation of bitter substances like this compound. thieme-connect.comsemanticscholar.orgresearchgate.net

Method development for this compound quantification by HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, and determining the optimal detection wavelength. For instance, a reversed-phase system with a μBondapak C18 column and methanol-water mixtures as the eluent has been developed for the quantitative determination of bitter substances, including this compound, in Gentiana lutea and Gentiana purpurea. thieme-connect.comresearchgate.net This method is adaptable for routine analysis of Gentian extracts. thieme-connect.comresearchgate.net The detection limit for this compound using this method at 233 nm was reported to be 20 µg/ml. thieme-connect.comresearchgate.net Another study utilized an Agilent ZORBAX Eclipse XDB-C18 column (4.6 mm x 250 mm, 5 µm) with a mobile phase of MeOH-acetonitrile-0.4% phosphoric acid (24:6:70) and detection at 255 nm for the determination of other compounds, indicating the variability in methods depending on the target analytes and matrix. researchgate.net

HPLC-UV is a common combination, often using detection wavelengths around 254 nm or 275 nm for the analysis of iridoids and secoiridoids found in Gentiana species. nih.govsemanticscholar.org

Gas Chromatography (GC) Approaches for Volatile Components

Gas Chromatography (GC) is primarily used for the analysis of volatile compounds. mdpi.com While this compound is a secoiridoid glycoside and not typically considered volatile, GC can be used for the analysis of non-volatile compounds after derivatization. mdpi.com GC is often coupled with mass spectrometry (GC-MS) for the identification of volatile aroma components in plants. researchgate.netsemanticscholar.org Although GC is mentioned in the context of analyzing Gentiana species for volatile compounds, specific applications for the direct analysis of this compound via GC are not commonly reported due to its chemical structure and relatively low volatility compared to essential oil components. mdpi.comresearchgate.net

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. iastate.edukhanacademy.orgthermofisher.comhw.ac.uk Coupled with chromatographic separation, MS is invaluable for identifying and quantifying compounds like this compound in complex samples. nih.govsemanticscholar.orgiastate.eduhw.ac.uk

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of secondary metabolites in Gentiana species, including this compound. nih.govsemanticscholar.orgresearchgate.net LC-MS/MS involves the fragmentation of selected ions, providing more specific and sensitive detection and identification. iastate.eduthermofisher.comfda.gov High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), offers high mass accuracy, which is crucial for elemental composition determination and differentiating compounds with similar nominal masses. wiley.commdpi.comnih.gov

LC-MS/MS and HRMS are applied for both targeted and untargeted analysis of plant extracts. github.io In targeted analysis, these techniques are used for the specific identification and quantification of known compounds like this compound. In untargeted analysis, they can help identify novel compounds based on their mass spectral data and fragmentation patterns. LC-HRMS provides advantages such as higher versatility, sensitivity, and specificity for screening approaches. wiley.commdpi.com The detection of metabolites using LC-MS/MS can increase selectivity and aid in confirmation. wiley.com

Studies on Gentiana species have utilized LC-MS for the identification of various iridoids and flavonoids. researchgate.net While specific detailed research findings on this compound quantification using LC-MS/MS or HRMS were not extensively detailed in the search results, the general applicability of these techniques for secoiridoid glycosides in complex plant matrices is well-established. LC-MS/MS methods have been developed and validated for the quantification of other compounds in complex biological samples, demonstrating their robustness and reliability. fda.govmdpi.com

Advanced Mass Spectrometric Imaging and Spatial Analysis

Mass Spectrometric Imaging (MSI) is a technique that allows for the visualization of the spatial distribution of molecules within a sample. npl.co.ukmdpi.comamolf.nl This technique can be applied to biological tissues, such as plant roots or leaves, to understand the localization of compounds like this compound. npl.co.ukmdpi.com MSI provides molecular identification and determines spatial distribution on the tissue surface. amolf.nl

Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) imaging enable the visualization and detection of molecules, including lipids and potentially other metabolites, in biological samples with high spatial resolution. mdpi.com While direct examples of this compound imaging using MSI were not found, MSI has been successfully applied to visualize the distribution of other compounds in plant tissues and other biological matrices. npl.co.ukamolf.nl This suggests its potential for studying the spatial distribution of this compound within Gentiana plant structures, which could provide insights into its biosynthesis, storage, and transport. MSI can be combined with other imaging techniques for correlative analysis. npl.co.uk

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation to provide information about the structure and functional groups of a molecule. solubilityofthings.comlehigh.edu Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for the structural confirmation of isolated compounds like this compound. nih.govsolubilityofthings.comlehigh.eduazonano.comthermofisher.comnih.gov

NMR spectroscopy, particularly 1D and 2D NMR, is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the arrangement of atoms, particularly hydrogen and carbon. solubilityofthings.comlehigh.eduazonano.com Studies on compounds isolated from Gentiana species often utilize NMR for structure elucidation. researchgate.netuio.noresearchgate.net This technique is essential for confirming the identity of this compound and characterizing its specific structural features.

IR spectroscopy provides information about the functional groups present in a molecule based on characteristic absorption bands corresponding to molecular vibrations. solubilityofthings.comlehigh.eduazonano.comthermofisher.com FTIR (Fourier-Transform Infrared) spectroscopy is commonly used for this purpose. thermofisher.comnih.gov While IR alone may not fully elucidate a complex structure, it is valuable for confirming the presence of specific functional groups within the this compound molecule, complementing the information obtained from NMR and mass spectrometry. solubilityofthings.comthermofisher.com

Combining spectroscopic techniques like NMR and IR with mass spectrometry provides a comprehensive approach for the definitive identification and structural characterization of this compound. solubilityofthings.comazonano.comthermofisher.com

Here is a table summarizing some research findings related to HPLC analysis of this compound:

| Compound | Matrix | HPLC Column | Mobile Phase | Detection Wavelength | Detection Limit | Relative Standard Deviation | Source |

| This compound | Gentiana lutea, G. purpurea roots | μBondapak C18 | Methanol-water mixtures | 233 nm | 20 µg/ml | ~3% (> 0.03% content), ~5% (< 0.03% content) | thieme-connect.comresearchgate.net |

| Amarogentin (B1665944) | Gentiana lutea, G. purpurea roots | μBondapak C18 | Methanol-water mixtures | 233 nm | 10 µg/ml | ~3% (> 0.03% content), ~5% (< 0.03% content) | thieme-connect.comresearchgate.net |

| Gentiopicroside (B1671439) | Gentiana lutea, G. purpurea roots | μBondapak C18 | Methanol-water mixtures | Not specified | Not specified | Not specified | thieme-connect.comresearchgate.net |

| Amaroswerin (B3049618) | Gentiana lutea, G. purpurea roots | μBondapak C18 | Methanol-water mixtures | Not specified | Not specified | Not specified | thieme-connect.comresearchgate.net |

Methodologies for Quantitative Analysis and Analytical Validation

Quantitative analysis of this compound typically involves chromatographic methods that separate this compound from other compounds in a sample matrix, followed by detection and measurement of its concentration. HPLC-UV/DAD is widely used due to its ability to separate and detect this compound effectively researchgate.netuio.nonih.govsemanticscholar.org.

A common approach utilizes a reversed-phase HPLC system. For instance, a method for the quantitative determination of bitter substances, including this compound, in Gentiana lutea and Gentiana purpurea employed a μBondapak C18 column with methanol-water mixtures as the eluent researchgate.netresearchgate.net. Detection wavelengths such as 233 nm are used for monitoring this compound researchgate.netresearchgate.net. Other studies have utilized detection at 225, 246, and 275 nm, often recording absorbance at multiple wavelengths with DAD uio.no.

Analytical validation is a critical process to confirm that an analytical method is suitable for its intended purpose. This involves evaluating various performance characteristics to ensure the method's reliability, accuracy, and precision propharmagroup.com.

Absolute and Relative Quantification Approaches

Quantitative analysis of this compound can be performed using absolute or relative quantification approaches.

Absolute Quantification: This approach determines the exact concentration or amount of the analyte in a sample. A common method for absolute quantification is the use of external standards. In this technique, a series of solutions with known concentrations of a pure this compound standard are prepared and analyzed under the same chromatographic conditions as the samples uhplcslab.com. A calibration curve is then constructed by plotting the peak areas or heights of the standard solutions against their corresponding concentrations uhplcslab.com. The concentration of this compound in unknown samples is subsequently determined by measuring its peak area or height and interpolating the value on the calibration curve uhplcslab.com. Quantification of this compound based on individual standard curves has been reported uio.no. The external standard method is straightforward but requires precise control over injection volumes and stable operating conditions to minimize errors uhplcslab.com.

Relative Quantification: This approach determines the amount of an analyte relative to another substance, typically an internal standard (IS). An internal standard is a compound added at a known, constant amount to all samples, blanks, and calibration standards scielo.brwuxiapptec.comchromatographyonline.com. The internal standard should be a substance that is not present in the sample matrix and ideally has similar chemical and physical properties to the analyte, including chromatographic behavior and detector response wuxiapptec.combioanalysis-zone.com. Quantification is based on the ratio of the analyte signal to the internal standard signal wuxiapptec.comchromatographyonline.com. This ratio is plotted against the analyte concentration (or ratio of analyte to IS concentration) to create a calibration curve chromatographyonline.com. The use of an internal standard can help compensate for variations introduced during sample preparation, injection, and chromatographic analysis, potentially leading to improved accuracy and precision, especially in complex matrices wuxiapptec.comchromatographyonline.comscioninstruments.com. While the search results discuss the principles and benefits of internal standards in general chromatographic analysis uhplcslab.comscielo.brwuxiapptec.comchromatographyonline.combioanalysis-zone.comchromatographyonline.comscioninstruments.comresearchgate.netnih.gov, specific details regarding the use of a particular internal standard for this compound quantification were not explicitly found in the provided snippets.

Performance Characteristics of Analytical Methods

The performance of an analytical method for this compound quantification is evaluated through several key characteristics, including detection and quantification capabilities, precision, and accuracy propharmagroup.com.

Detection and Quantification Capabilities: These parameters define the lowest concentrations of this compound that the method can reliably detect and quantify.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision biopharminternational.comnih.govsepscience.comalsenvironmental.co.uk. For this compound, a detection limit of 20 µg/ml at 233 nm has been reported using an HPLC method researchgate.netresearchgate.net.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision biopharminternational.comnih.govsepscience.comeuropa.eu. The LOQ is typically higher than the LOD nih.gov. Methods for determining LOD and LOQ include visual evaluation, signal-to-noise ratio, and calculations based on the standard deviation of the response and the slope of the calibration curve biopharminternational.comsepscience.com.

Precision: Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions propharmagroup.com. It is often expressed as relative standard deviation (RSD). For the quantitative determination of bitter substances including this compound, the relative standard deviation was reported to depend on the content of the bitter substances. For contents greater than 0.03%, the RSD was approximately 3%, while for contents less than 0.03%, it was about 5% researchgate.netresearchgate.net.

Accuracy: Accuracy refers to the closeness of agreement between the value found and the accepted true value propharmagroup.com. While general method validation includes assessing accuracy propharmagroup.com, specific data on the accuracy of this compound quantification methods was not detailed in the provided search results.

Here is a summary of some reported performance characteristics for this compound analysis:

| Performance Characteristic | Value | Conditions | Source |

| Detection Limit (LOD) | 20 µg/ml | HPLC-UV (233 nm) | researchgate.netresearchgate.net |

| Relative Standard Deviation (RSD) | ~3% | For bitter substance content > 0.03% | researchgate.netresearchgate.net |

| Relative Standard Deviation (RSD) | ~5% | For bitter substance content < 0.03% | researchgate.netresearchgate.net |

These performance characteristics demonstrate that the described HPLC-UV method is capable of detecting and quantifying this compound in Gentiana extracts with a certain level of precision.

Metabolic Fate and Biotransformation Studies of Amaropanin

In Vitro Metabolic Stability Assessment and Metabolite Identification

Typically, the initial step in characterizing the metabolic fate of a new chemical entity involves assessing its stability in in vitro systems. mdpi.com These experiments utilize preparations of liver cells or subcellular fractions, such as microsomes and S9 fractions, which contain the primary drug-metabolizing enzymes. mdpi.comresearchgate.net

The standard procedure involves incubating the compound with these liver preparations and monitoring its disappearance over time. pharmaron.com This allows for the determination of the compound's intrinsic clearance, a measure of how quickly it is metabolized by the liver. pharmaron.com

Following the stability assessment, researchers would proceed to identify the metabolites formed. pharmaron.com This is a critical step to understand the biotransformation pathways and to identify any potentially active or reactive metabolites. pharmaron.com High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical technique used for this purpose. youtube.com By comparing the mass spectra of the parent compound with those of the metabolites, scientists can deduce the chemical modifications that have occurred. pharmaron.com

Hypothetical Data for Amaropanin Metabolic Stability:

| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Hepatocytes | Data not available | Data not available |

Hypothetical Identified Metabolites of this compound:

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Hydroxylation | Data not available |

| M2 | Glucuronidation | Data not available |

| M3 | N-dealkylation | Data not available |

Investigation of Biotransformation Pathways in Preclinical Model Systems

Once in vitro data is gathered, studies typically progress to preclinical animal models to understand the compound's metabolism in a whole organism. nih.gov These in vivo studies are essential for confirming the metabolic pathways observed in vitro and for identifying any species-specific differences in metabolism. nih.gov

Commonly used preclinical models include rodents (mice and rats) and non-rodents (dogs and monkeys). researchgate.net Following administration of the compound, biological samples such as plasma, urine, and feces are collected over a time course. nih.gov These samples are then analyzed to identify and quantify the parent compound and its metabolites. nih.gov This information helps to build a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. nih.gov

Characterization of Enzyme Systems Involved in this compound Metabolism

A crucial aspect of metabolic studies is to identify the specific enzymes responsible for the biotransformation of a compound. mdpi.com The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of compounds.

To determine which CYP enzymes are involved, researchers typically employ a combination of approaches. One common method is to use a panel of recombinant human CYP enzymes to see which ones can metabolize the compound of interest. nih.gov Another approach involves the use of specific chemical inhibitors for different CYP enzymes in incubations with human liver microsomes. nih.gov A reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov

Understanding the enzymes involved in a compound's metabolism is critical for predicting potential drug-drug interactions. nih.gov If two co-administered drugs are metabolized by the same enzyme, it can lead to altered drug levels and potentially adverse effects. nih.gov

Hypothetical Enzyme Phenotyping of this compound Metabolism:

| CYP Isoform | % Contribution to Metabolism |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Future Directions and Identified Research Gaps for Amaropanin Research

Exploration of Uninvestigated Biological Activities and Mechanistic Nuances

While some biological activities of Amaropanin, such as antioxidant, anti-inflammatory, and antimicrobial effects, have been noted, a comprehensive understanding of its full spectrum of biological actions is still developing researchgate.netontosight.ai. Many potential activities remain uninvestigated. Furthermore, for the observed activities, the precise molecular mechanisms underlying these effects are often not fully elucidated ontosight.ai. Future research should focus on systematically screening this compound for a wider range of biological activities using diverse in vitro and in vivo models. Detailed mechanistic studies, employing techniques such as target identification, signaling pathway analysis, and protein interaction studies, are crucial to understand how this compound exerts its effects at the cellular and molecular levels. This includes exploring its interactions with specific receptors, enzymes, or other biomolecules.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a deeper and more comprehensive understanding of this compound's biological effects, the integration of various omics technologies is essential nih.govnih.govfrontlinegenomics.comembopress.org. Currently, there is a gap in applying these advanced techniques to this compound research. Future studies should integrate genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular responses to this compound exposure nih.govfrontlinegenomics.com. This can help identify affected genes, proteins, and metabolic pathways, revealing a more complete picture of its biological impact and potential therapeutic targets nih.govfrontlinegenomics.com. Challenges in integrating large, heterogeneous omics datasets require the development and application of sophisticated bioinformatics tools and computational methods nih.govembopress.org.

Advancement of Physiologically Relevant Preclinical Model Systems

The translation of findings from preclinical studies to human applications is often challenging, and the suitability of current preclinical models for evaluating this compound needs further assessment google.comnih.govgoogle.comnih.gov. A research gap exists in the availability and utilization of physiologically relevant preclinical model systems that accurately mimic human conditions where this compound might be beneficial. Future research should focus on developing and validating more predictive in vitro models, such as organ-on-a-chip systems or complex co-culture models, that better recapitulate human tissue environments nih.gov. Furthermore, the use of more diverse and relevant animal models, beyond standard rodent models, should be explored, considering species differences in metabolism and biological responses google.comgoogle.comnih.gov.

Refinement and Innovation in Analytical Chemistry Techniques for this compound

Accurate and sensitive analytical methods are crucial for the detection, quantification, and characterization of this compound in various matrices, including plant extracts, biological samples, and synthetic reaction mixtures mdpi.commdpi.comsolubilityofthings.comresearchgate.netquora.com. While some analytical techniques have been applied to study compounds in Gentiana species, including this compound mdpi.com, there is a continuous need for refinement and innovation in this area mdpi.comresearchgate.netfrontiersin.org. Research gaps include the development of highly sensitive and selective methods for trace analysis of this compound in complex biological matrices mdpi.comsolubilityofthings.com. Future directions should involve the exploration of advanced hyphenated techniques, such as LC-MS/MS with improved resolution and sensitivity, and the development of standardized analytical protocols for reliable quantification mdpi.comfrontiersin.org. Addressing challenges related to sample preparation, matrix effects, and the stability of this compound in different matrices is also essential solubilityofthings.comresearchgate.net.

Addressing Knowledge Gaps in Structure-Function Relationships

Understanding the relationship between the chemical structure of this compound and its observed biological activities (Structure-Activity Relationship - SAR) is fundamental for rational design of analogs with improved potency, selectivity, and pharmacokinetic properties nih.govnih.govfrontiersin.orgwikipedia.org. Although the structural features of this compound have been described ontosight.ai, detailed SAR studies are needed to pinpoint the specific moieties responsible for its biological effects. A significant knowledge gap exists in comprehensively mapping how modifications to the biphenyl (B1667301) core, the sugar moiety, or the stereochemistry impact its activity. Future research should involve the synthesis of a library of this compound analogs with targeted structural modifications and systematically evaluating their biological activities frontiersin.org. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies to predict the activity of novel analogs and guide further synthesis nih.govwikipedia.org.

Q & A

Q. How can researchers ensure long-term stability of this compound in preclinical formulations?

- Methodological Answer : Conduct forced degradation studies under ICH guidelines (acid/base hydrolysis, thermal stress, photolysis). Monitor degradation products via UPLC-QTOF and assess bioactivity retention. Use Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.